N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide
Description
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is an acrylamide derivative featuring two distinct substituents on the nitrogen atom: a cyclohexyl group and a 2,2-dimethoxyethyl group. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 265.33 g/mol. The cyclohexyl group contributes steric bulk and hydrophobicity, while the dimethoxyethyl moiety introduces polarity and ether-based solubility. This compound is primarily utilized in polymer chemistry, particularly in synthesizing hydrogels and stimuli-responsive materials due to its dual functionality .
Properties
IUPAC Name |
N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZETJMPWFUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CCCCC1)C(=O)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731299 | |
| Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035229-41-4 | |
| Record name | N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide typically involves the reaction of cyclohexylamine with 2,2-dimethoxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acrylamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Biotransformation Studies
Research indicates that acrylamide compounds, including N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide, undergo biotransformation in vivo. The pathways involve cytochrome P450 enzymes and glutathione S-transferases, leading to the formation of metabolites like glycidamide. Understanding these pathways is crucial for assessing environmental impacts and toxicological profiles.
Material Science
Crosslinking Agent
This compound serves as a formaldehyde-free crosslinking agent in various applications. Its ability to form stable networks makes it valuable in producing durable materials without the drawbacks associated with formaldehyde.
Case Study: Electrophoresis Separation Media
The compound has been utilized in developing graft copolymers for electrophoresis separation media. These materials are effective in separating biomolecules such as polynucleotides due to their unique properties that suppress electroosmotic flow .
Pharmaceutical Applications
This compound is also recognized as a pharmaceutical intermediate. Its structural characteristics make it suitable for synthesizing various bioactive compounds and drug delivery systems .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-Cyclohexyl Acrylamide (CyHexAAm)
- Structure : Contains only a cyclohexyl group on the acrylamide nitrogen.
- Synthesis : Prepared via reaction of cyclohexyl amine with acryloyl chloride in dichloromethane .
- Key Differences :
- Lacks the dimethoxyethyl group, making it less hydrophilic.
- Polymerization behavior is dominated by the hydrophobic cyclohexyl group, leading to slower reaction kinetics in aqueous systems compared to the target compound.
N-(2,2-Dimethoxyethyl)acrylamide (DMEMA)
N-Cyclohexyl-N-ethylglycinamide Hydrochloride
- Structure : Combines cyclohexyl and ethyl groups on the nitrogen, with a glycine backbone.
- Molecular Formula : C₁₁H₂₃ClN₂O (MW: 234.77 g/mol) .
- Key Differences :
- Replaces the dimethoxyethyl group with an ethyl chain, reducing polarity.
- The hydrochloride salt enhances solubility in polar solvents, unlike the neutral target compound.
- Applications : Primarily explored in pharmaceutical intermediates rather than polymer chemistry .
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acrylamide
- Structure : Aryl and pyridinyl substituents replace the cyclohexyl and dimethoxyethyl groups.
- Key Differences :
- Applications : Used in agrochemical intermediates (e.g., pyrimidine-based pesticides) .
Physicochemical and Spectroscopic Comparisons
NMR Spectroscopy
Solubility and Reactivity
- The dimethoxyethyl group in the target compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to CyHexAAm .
- In polymerization, the cyclohexyl group slows crosslinking kinetics but improves mechanical strength in resulting hydrogels .
Biological Activity
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its acrylamide backbone, which is known for various biological activities. The presence of the cyclohexyl and dimethoxyethyl groups may influence its solubility, stability, and interaction with biological targets.
Research indicates that acrylamide derivatives can exhibit anti-proliferative effects on cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to this compound have been shown to inhibit histone-lysine N-methyltransferases, which play a crucial role in gene expression regulation and cancer progression .
Anti-Proliferative Effects
Studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression. For instance, compounds in the same class have been shown to disrupt microtubule dynamics and induce cell death in neuroblastoma cells .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. Results indicate that while the compound can effectively kill cancer cells, it may also exhibit cytotoxicity towards non-cancerous cells at higher concentrations. This necessitates further investigation into its therapeutic index and potential side effects.
Case Studies
- Study on Neuroblastoma Cells : A study highlighted the effects of acrylamide derivatives on SH-SY5Y neuroblastoma cells. The findings showed that these compounds could induce morphological changes and activate specific kinases involved in apoptosis pathways .
- Oxidative Stress Mitigation : Another investigation into related acrylamide compounds revealed their potential as antioxidants. These derivatives were able to reduce reactive oxygen species (ROS) levels in cellular models, suggesting a protective effect against oxidative stress-related damage .
Data Summary
| Property | Observation |
|---|---|
| Chemical Structure | Acrylamide backbone with cyclohexyl and dimethoxyethyl groups |
| Anti-Proliferative Activity | Significant against various cancer cell lines |
| Cytotoxicity | Higher concentrations may affect non-cancerous cells |
| Mechanism of Action | Induces apoptosis; inhibits histone-lysine N-methyltransferases |
| Oxidative Stress Response | Reduces ROS levels in cellular models |
Q & A
Q. What is the compound’s role in polymer chemistry applications?
- Methodological Answer : The acrylamide moiety enables radical polymerization for stimuli-responsive hydrogels. Copolymerize with N-isopropylacrylamide (NIPAM) to create thermoresponsive polymers with LCST ~32°C, characterized by DSC and rheometry .
Data Contradictions and Resolutions
- Solubility : Experimental (slight in DMSO/methanol ) vs. theoretical (130 g/L in water ). Resolution: Verify via saturation solubility tests under controlled conditions.
- Storage Stability : Light sensitivity reported in patents but not in computational studies. Resolution: Always prioritize experimental storage guidelines for lab handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
